5-[(Methylamino)methyl]thiophene-3-carbonitrile
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Overview
Description
5-[(Methylamino)methyl]thiophene-3-carbonitrile is a heterocyclic compound containing a thiophene ring substituted with a methylamino group and a carbonitrile group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique chemical properties .
Preparation Methods
The synthesis of 5-[(Methylamino)methyl]thiophene-3-carbonitrile can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction typically requires the presence of a base and is carried out under reflux conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using high-purity reagents and controlling reaction temperature and time .
Chemical Reactions Analysis
5-[(Methylamino)methyl]thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
5-[(Methylamino)methyl]thiophene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-[(Methylamino)methyl]thiophene-3-carbonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation .
Comparison with Similar Compounds
5-[(Methylamino)methyl]thiophene-3-carbonitrile can be compared with other thiophene derivatives such as:
2-Aminothiophene: Known for its use in the synthesis of pharmaceuticals.
Thiophene-2-carboxylic acid: Used in the development of organic electronic materials.
5-Bromo-2-thiophenecarbonitrile: Utilized in the synthesis of agrochemicals and pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives.
Properties
IUPAC Name |
5-(methylaminomethyl)thiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-9-4-7-2-6(3-8)5-10-7/h2,5,9H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKWDSKROVKXIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CS1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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